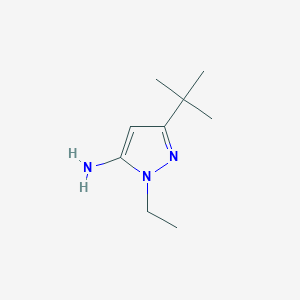

3-tert-butyl-1-ethyl-1H-pyrazol-5-amine

描述

3-tert-butyl-1-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a tert-butyl group at the third position, an ethyl group at the first position, and an amine group at the fifth position of the pyrazole ring. Pyrazole derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry.

准备方法

The synthesis of 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with ethyl iodide under basic conditions. The reaction typically proceeds in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the methyl group with the ethyl group.

Another approach involves the reductive amination of 3-tert-butyl-1-ethyl-1H-pyrazol-5-aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to the desired amine derivative with high yields.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

3-tert-butyl-1-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form the corresponding hydrazine derivative using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides in the presence of a strong base.

Condensation: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines. These reactions are typically carried out in the presence of a dehydrating agent such as magnesium sulfate or molecular sieves.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted pyrazoles.

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine is in the development of anticancer agents. Research has shown that pyrazole derivatives can act as inhibitors of various kinases involved in cancer progression. For example, compounds derived from pyrazole structures have been identified as effective inhibitors of the RAF kinase pathway, which is crucial in many cancers, including melanoma and colorectal cancer .

Table 1: Summary of Anticancer Applications

| Compound Name | Target Kinase | Activity | Reference |

|---|---|---|---|

| This compound | RAF | Inhibitor | |

| 4-{4-[({3-tert-butyl...} | VEGFR | Inhibitor |

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of specific signaling pathways that promote cell proliferation and survival. For instance, the inhibition of RAF leads to reduced MAPK signaling, which is often dysregulated in tumors .

Drug Discovery

Structure-Activity Relationship Studies

The structural features of pyrazole derivatives are critical for their biological activity. Studies focusing on the structure–kinetic relationship have demonstrated that modifications to the pyrazole ring can enhance potency and selectivity against specific targets . These insights are crucial for optimizing lead compounds in drug discovery.

Case Study: CDK8/CycC Inhibitors

Research has highlighted the potential of pyrazole derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK8/CycC complexes. These kinases are implicated in transcriptional regulation and are potential targets for cancer therapy . The development of selective inhibitors could lead to new therapeutic strategies with improved efficacy and reduced side effects.

Material Science

Polymeric Applications

Beyond medicinal uses, this compound has applications in materials science, particularly in the synthesis of novel polymers. The incorporation of pyrazole moieties into polymeric structures can impart unique properties such as enhanced thermal stability and chemical resistance .

Table 2: Properties of Pyrazole-Based Polymers

作用机制

The mechanism of action of 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity.

The molecular pathways involved in the compound’s effects can vary depending on the target. For instance, inhibition of cyclooxygenase may reduce the production of pro-inflammatory prostaglandins, leading to anti-inflammatory effects. Similarly, inhibition of phosphodiesterase may increase the levels of cyclic nucleotides, resulting in various physiological responses.

相似化合物的比较

3-tert-butyl-1-ethyl-1H-pyrazol-5-amine can be compared with other similar pyrazole derivatives, such as:

3-tert-butyl-1-methyl-1H-pyrazol-5-amine: This compound differs by having a methyl group instead of an ethyl group at the first position. It may exhibit different reactivity and biological activity due to the difference in alkyl group size and electronic effects.

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: This derivative has a phenyl group at the first position, which can significantly alter its chemical properties and potential applications. The aromatic ring may enhance its ability to interact with biological targets through π-π stacking interactions.

3-tert-butyl-1-ethyl-1H-pyrazol-4-amine: This isomer has the amine group at the fourth position instead of the fifth position. The change in position can affect the compound’s reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tert-butyl, ethyl, and amine groups makes it a versatile compound for various applications in research and industry.

生物活性

3-tert-butyl-1-ethyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 182.23 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds within the pyrazole family can interact with various biological targets, including enzymes and receptors. The specific mechanism for this compound involves modulation of signaling pathways, potentially influencing processes such as inflammation and cell proliferation.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness particularly against resistant strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes the MIC values for selected microorganisms, indicating the compound's potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects were observed in cell lines treated with lipopolysaccharide (LPS), highlighting its potential in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The study concluded that its unique structure contributes to its enhanced bioactivity compared to other derivatives .

Study 2: In Vivo Anti-inflammatory Activity

In an animal model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory markers in treated animals .

Structure Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. Modifications at the nitrogen positions or variations in alkyl substituents can significantly influence their potency and selectivity. For instance, the presence of bulky groups like tert-butyl enhances lipophilicity, which may improve membrane permeability and bioavailability .

属性

IUPAC Name |

5-tert-butyl-2-ethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-5-12-8(10)6-7(11-12)9(2,3)4/h6H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVOMKQXJWRIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240096 | |

| Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874136-24-0 | |

| Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874136-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。